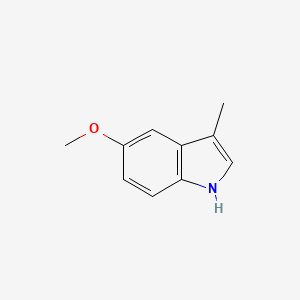

5-méthoxy-3-méthyl-1H-indole

Vue d'ensemble

Description

5-Methoxy-3-methyl-1H-indole is a compound that is useful in organic synthesis . It has been used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It has also been used in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis .

Synthesis Analysis

There are various methods reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of 5-methoxy-3-methyl-1H-indole can be found in various databases .Chemical Reactions Analysis

5-Methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1-(phenylsulfonyl)indole and 5-methoxy-1-(phenylsufonyl)indole in excellent yields of 100% .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-3-methyl-1H-indole can be found in various databases .Applications De Recherche Scientifique

Applications antivirales

Les dérivés de l'indole, y compris le 5-méthoxy-3-méthyl-1H-indole, se sont avérés prometteurs dans la recherche antivirale. Des composés contenant le noyau indole ont été synthétisés et testés pour leur activité inhibitrice contre divers virus. Par exemple, certains dérivés de l'indole ont démontré une efficacité contre le virus de la grippe A et le virus Coxsackie B4, ce qui indique le potentiel du this compound dans ce domaine .

Activités anti-inflammatoires et anticancéreuses

L'échafaudage indole est une caractéristique commune dans de nombreuses molécules médicamenteuses synthétiques, qui sont utilisées pour leurs propriétés anti-inflammatoires et anticancéreuses. Les activités biologiques des dérivés de l'indole en font un sujet d'intérêt pour la synthèse de nouveaux composés qui pourraient conduire à des traitements améliorés de l'inflammation et du cancer .

Chimie médicinale

Le this compound peut être utilisé pour synthétiser des complexes métalliques contenant de l'indole. Ces complexes ont une activité biologique significative et sont explorés pour leurs applications médicinales, notamment le traitement de divers types de cancer et d'autres maladies .

Synthèse d'alcaloïdes

Les dérivés de l'indole sont des fragments prévalents dans les produits naturels et les médicaments. Ils jouent un rôle crucial dans la biologie cellulaire et sont utilisés dans la synthèse de divers composés biologiquement actifs. La présence d'un groupe 5-méthoxy-3-méthyl pourrait influencer la synthèse et l'activité biologique de ces alcaloïdes .

Synthèse chimique

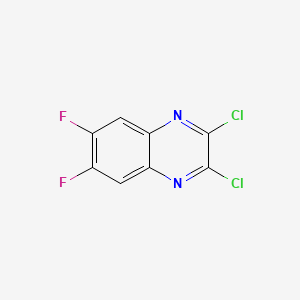

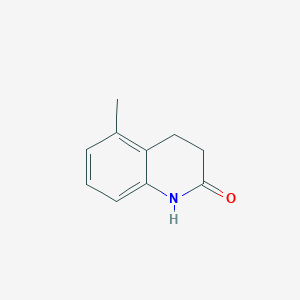

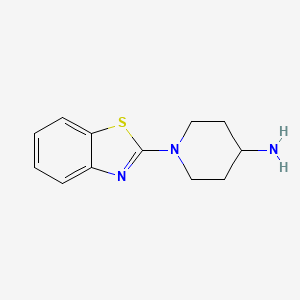

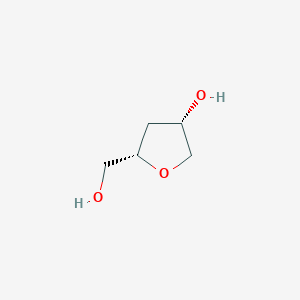

Ce composé est utilisé dans des processus de synthèse chimique tels que la préparation d'indolylquinoxalines, d'alkylindoles et de cyclopentaindolones. Ces réactions comprennent la condensation, l'alkylation réductrice, l'arylation et l'alkylation de Friedel-Crafts énantiosélective, mettant en évidence la polyvalence du this compound en chimie organique synthétique .

Propriétés antioxydantes

La recherche a indiqué que certains dérivés de l'indole présentent de fortes capacités à diminuer la peroxydation des lipides et à piéger les radicaux superoxydes. Cela suggère que le this compound peut également posséder des propriétés antioxydantes, ce qui pourrait être bénéfique pour prévenir les maladies liées au stress oxydatif .

Mécanisme D'action

Target of Action

5-Methoxy-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the synthesis of certain proteins, affecting the pathways these proteins are involved in .

Pharmacokinetics

The lipophilicity and water solubility of indole derivatives can impact their bioavailability .

Result of Action

Indole derivatives are known to have various effects at the molecular and cellular level due to their diverse biological activities . For example, some indole derivatives have been reported to inhibit the growth of cancer cells .

Safety and Hazards

Orientations Futures

The future directions of 5-methoxy-3-methyl-1H-indole research could involve the development of a rapid, cheap, and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation . There is also interest in widening research with the synthesis of new selected series based on these scaffolds that possessed the already proven functionalities .

Analyse Biochimique

Biochemical Properties

5-Methoxy-3-methyl-1H-indole interacts with various enzymes and proteins. It has been shown to inhibit the activity of myeloperoxidase (MPO), a peroxidase enzyme that plays a role in the immune response . The nature of this interaction involves the indole ring of the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of 5-methoxy-3-methyl-1H-indole on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the activity of MPO, which can affect the immune response of cells .

Molecular Mechanism

At the molecular level, 5-methoxy-3-methyl-1H-indole exerts its effects through various mechanisms. One such mechanism involves binding interactions with biomolecules, such as the inhibition of MPO . This interaction can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

5-Methoxy-3-methyl-1H-indole is involved in various metabolic pathways. It is used in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis

Propriétés

IUPAC Name |

5-methoxy-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOFHURJVUIKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456499 | |

| Record name | 5-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21987-25-7 | |

| Record name | 5-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

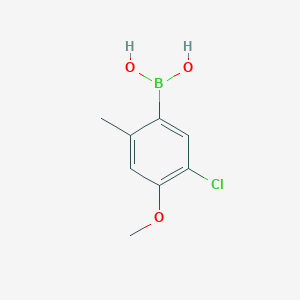

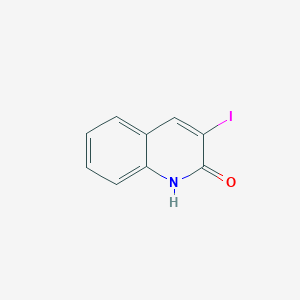

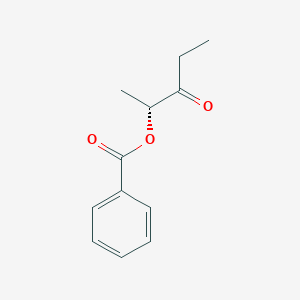

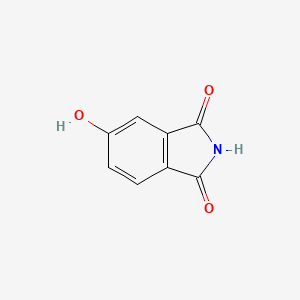

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl] diphenylphosphine](/img/structure/B1600131.png)

![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)